molecular formula C9H13N3O B13204966 3-amino-N-(pyridin-3-ylmethyl)propanamide

3-amino-N-(pyridin-3-ylmethyl)propanamide

Cat. No.: B13204966
M. Wt: 179.22 g/mol
InChI Key: IFUCMVSFAKXATJ-UHFFFAOYSA-N
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Description

3-amino-N-(pyridin-3-ylmethyl)propanamide is a chemical compound with the molecular formula C9H13N3O and a molecular weight of 179.22 g/mol It is characterized by the presence of an amino group, a pyridine ring, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(pyridin-3-ylmethyl)propanamide typically involves the reaction of 3-pyridinemethanamine with acrylamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as a base (e.g., sodium hydroxide). The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification through recrystallization or chromatography to obtain a high-purity product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(pyridin-3-ylmethyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines. Substitution reactions can lead to various substituted pyridine derivatives .

Scientific Research Applications

3-amino-N-(pyridin-3-ylmethyl)propanamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-amino-N-(pyridin-3-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-N-(pyridin-2-ylmethyl)propanamide
  • 3-amino-N-(pyridin-4-ylmethyl)propanamide
  • 3-amino-N-(pyridin-3-ylmethyl)butanamide

Uniqueness

3-amino-N-(pyridin-3-ylmethyl)propanamide is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, selectivity, and potency in various applications .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

3-amino-N-(pyridin-3-ylmethyl)propanamide

InChI

InChI=1S/C9H13N3O/c10-4-3-9(13)12-7-8-2-1-5-11-6-8/h1-2,5-6H,3-4,7,10H2,(H,12,13)

InChI Key

IFUCMVSFAKXATJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)CCN

Origin of Product

United States

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